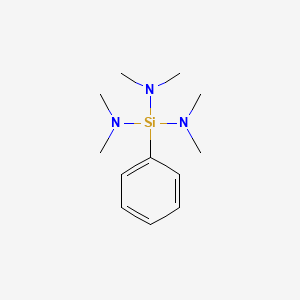

Tris(dimethylamino)phenylsilane

Description

Evolution and Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has its roots in the 19th century. sbfchem.comwikipedia.org In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.com However, it was Frederick Kipping's extensive research in the early 20th century, where he synthesized a wide array of organosilicon compounds and coined the term "silicone," that laid a significant foundation for the field. sbfchem.comwikipedia.org

The importance of organosilicon compounds grew substantially during World War II, with their use in applications such as thermal insulation and lubricants for military equipment. sbfchem.com The subsequent development of silicone polymers by James Franklin Hyde in 1940 revolutionized various industries, including aerospace, automotive, and electronics. sbfchem.com Today, organosilicon compounds are integral to a vast range of commercial products, from sealants and adhesives to agricultural adjuvants. wikipedia.org Their unique properties, such as high thermal stability and water repellency, have made them indispensable in modern technology and materials science. sbfchem.comsbfchem.com Recent advancements continue to highlight their role as not only reactive participants in chemical reactions but also as effective catalysts. researchgate.net

Contextualizing Aminosilanes within Silicon Chemistry

Aminosilanes are a class of organosilicon compounds that possess at least one nitrogen atom bonded to a silicon atom. rsc.org These bifunctional molecules contain a reactive amino group and hydrolyzable alkoxysilyl groups, allowing them to act as a bridge between inorganic materials and organic polymers. sinosil.com This dual reactivity makes them highly effective as adhesion promoters, surface modifiers, and crosslinking agents in a wide variety of applications. sinosil.comdakenchem.com

The synthesis of aminosilanes has traditionally involved methods that can be corrosive and generate significant waste. rsc.org However, ongoing research is exploring more sustainable synthetic routes, such as the catalytic dehydrocoupling of amines and silanes. rsc.org The versatility of aminosilanes is demonstrated by their use in diverse fields, from enhancing the performance of composite materials to the functionalization of surfaces for biomedical applications like oligonucleotide synthesis. sinosil.comnih.gov The reactivity of the amino group and the nature of the substituents on the silicon atom can be tailored to achieve specific properties and functionalities. dakenchem.comnih.gov

Research Landscape of Tris(dimethylamino)phenylsilane

This compound, with the chemical formula C₁₂H₂₃N₃Si, is a specific organoaminosilane that has garnered interest in the research community. nih.govchemnet.com A key area of investigation has been its synthesis and structural characterization. For instance, the reaction of tetramethoxysilane (B109134) with ortho-lithiated N,N-dimethylaniline has been utilized to synthesize the compound. acs.org

The structural analysis of related compounds, such as tris[2-(dimethylamino)phenyl]silane, has revealed interesting intramolecular interactions. acs.orgacs.org X-ray crystallography has shown that the dimethylamino groups can encapsulate other atoms or functional groups bonded to the silicon center, influencing bond lengths and molecular geometry. acs.orgacs.org Research into this compound and its derivatives contributes to the broader understanding of structure-property relationships in organosilicon chemistry and opens avenues for the design of new materials and catalysts.

Compound Data

| Property | Value |

| Chemical Formula | C₁₂H₂₃N₃Si |

| Molecular Weight | 237.42 g/mol |

| CAS Number | 4840-75-9 |

| Boiling Point | 266.9°C at 760 mmHg |

| Density | 0.97 g/cm³ |

| Refractive Index | 1.526 |

| Flash Point | 115.2°C |

This data was sourced from ChemNet chemnet.com and the FDA Global Substance Registration System. nih.govdrugfuture.com

Properties

IUPAC Name |

N-[bis(dimethylamino)-phenylsilyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3Si/c1-13(2)16(14(3)4,15(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDVRUZAQRISHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C1=CC=CC=C1)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063618 | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-75-9 | |

| Record name | N,N,N′,N′,N′′,N′′-Hexamethyl-1-phenylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4840-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N',N'',N''-hexamethyl-1-phenylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tris Dimethylamino Phenylsilane

Conventional Synthetic Pathways

The conventional synthesis of Tris(dimethylamino)phenylsilane typically involves the direct reaction of a silicon halide precursor with an amine. A widely cited method utilizes trichlorosilane (B8805176) (HSiCl₃) and dimethylamine (B145610) ((CH₃)₂NH) as the primary reactants. google.comgoogle.com

This process is generally carried out under the protection of an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. google.com The reaction involves the following key steps:

Dimethylamine and a suitable solvent, such as n-hexane or n-heptane, are introduced into a reactor. google.com

The system is cooled to a very low temperature, often -78°C. google.com

An organolithium compound, typically n-butyllithium, is added to the dimethylamine solution to form lithium dimethylamide, a more potent nucleophile. google.com

Trichlorosilane is then slowly added to the reaction mixture. google.com

A significant drawback of this pathway is the highly exothermic nature of the reaction between trichlorosilane and dimethylamine, which makes temperature control challenging and critical. google.com Furthermore, this reaction generates dimethylamine hydrochloride as a salt byproduct, which not only consumes the amine reactant, thereby increasing costs, but also complicates the purification process, requiring subsequent filtration steps. google.com

Table 1: Conventional Synthesis Parameters

| Parameter | Details | Source(s) |

|---|---|---|

| Silicon Precursor | Trichlorosilane (HSiCl₃) | google.comgoogle.com |

| Amine Source | Dimethylamine ((CH₃)₂NH) | google.comgoogle.com |

| Activating Reagent | n-Butyllithium | google.com |

| Solvent | n-Heptane, n-Hexane | google.comgoogle.com |

| Reaction Temp. | -78°C | google.com |

| Key Challenge | Exothermic reaction, difficult temperature control | google.com |

| Byproduct | Dimethylamine hydrochloride | google.com |

Novel and Optimized Synthetic Routes

In response to the challenges posed by conventional methods, novel and optimized routes have been developed. A key innovation is the substitution of gaseous dimethylamine with a liquid reactant, dimethylamino chloride, in a substitution reaction with trichlorosilane. google.com This approach offers better control over the reaction's thermal profile. google.com

This improved process is characterized by:

Stable Reactants : Using liquid dimethylamino chloride instead of gaseous dimethylamine contributes to a more stable reaction system temperature. google.com

Elevated Temperature and Pressure : The reaction is conducted at higher temperatures (80-90°C) and under reduced pressure (50-80 kPa), which helps to utilize the heat released from the exothermic reaction to drive the process towards completion and improve the conversion rate. google.com

Chlorine Acceptor : The synthesis incorporates a chlorine acceptor to facilitate the substitution of chlorine atoms on the trichlorosilane with dimethylamino groups. google.com

Another optimized method involves the use of metallic magnesium (Mg) powder along with dimethylamine and trichlorosilane. This modification also aids in managing the reaction temperature and reduces the consumption of dimethylamine. google.com These novel strategies aim to solve problems of difficult temperature control, high costs, and potential safety hazards associated with the traditional synthesis. google.com

Precursor Selection and Reactant Considerations

The choice of precursors and reactants is fundamental to the successful synthesis of this compound and its analogues.

Silicon Source : Trichlorosilane (HSiCl₃) is a common and reactive precursor for the silicon backbone. google.comgoogle.com For the synthesis of related structures, other precursors like tetramethoxysilane (B109134) (Si(OCH₃)₄) are employed. acs.orgacs.org

Amine Source : While dimethylamine is the standard, its lithium salt (lithium dimethylamide) is often generated in-situ using n-butyllithium to enhance reactivity. google.com The use of dimethylamino chloride represents a significant process optimization. google.com

Solvents : Anhydrous, non-protic solvents are required. Ethers like tetrahydrofuran (B95107) (THF) and alkanes such as n-hexane and n-heptane are common choices. google.comgoogle.comacs.orgacs.org

Atmosphere : All manipulations are typically performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques to exclude moisture, which could react with the silicon precursors and intermediates. google.comscispace.comui.ac.id

Table 2: Key Reactants and Their Roles

| Reactant/Precursor | Chemical Formula | Role | Source(s) |

|---|---|---|---|

| Trichlorosilane | HSiCl₃ | Silicon source | google.comgoogle.com |

| Tetramethoxysilane | Si(OCH₃)₄ | Silicon source for analogues | acs.orgacs.org |

| Dimethylamine | (CH₃)₂NH | Dimethylamino group source | google.comgoogle.com |

| n-Butyllithium | n-BuLi | Deprotonating agent | google.com |

Catalytic Approaches in Synthesis

While direct catalytic routes for the industrial synthesis of this compound are not extensively documented in the primary literature, catalytic methods are paramount in the synthesis of its more complex analogues and derivatives. Palladium-catalyzed cross-coupling reactions, in particular, are a powerful tool for forming the silicon-carbon bonds necessary for aryl-substituted silanes. scispace.comui.ac.id

For instance, the synthesis of Tris(4-methoxyphenyl)phenylsilane, a structural analogue, was achieved through a coupling reaction between phenylsilane (B129415) and 4-iodoanisole. scispace.comui.ac.idui.ac.idunsri.ac.id This reaction was catalyzed by a palladium complex, specifically palladium tertiary tributylphosphine. The success of this synthesis was highly dependent on the optimization of reaction conditions, including the choice of base (1,4-diazabicyclo[2.2.2]octane, DABCO) and solvent (tetrahydrofuran). scispace.comui.ac.id These findings highlight the potential of transition-metal catalysis in constructing varied organosilane structures, a strategy that could conceivably be adapted for this compound derivatives.

Synthetic Strategies for Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the fine-tuning of the molecule's properties. These strategies often involve modifying the core synthetic pathway by substituting the starting materials.

One notable analogue is Tris[2-(dimethylamino)phenyl]silane . In this molecule, the dimethylamino groups are substituents on phenyl rings that are directly bonded to the silicon atom. Its synthesis is achieved by reacting tetramethoxysilane with ortho-lithiated (dimethylamino)aniline. acs.orgacs.org The resulting intermediate, tris[2-(dimethylamino)phenyl]methoxysilane, is then reduced using lithium aluminum hydride (LiAlH₄) to yield the final hydrosilane product. acs.org

Another example is the palladium-catalyzed synthesis of Tris(4-methoxyphenyl)phenylsilane mentioned previously. This approach demonstrates how catalytic cross-coupling can be employed to link aryl groups to a central silicon atom, starting from phenylsilane and an appropriate aryl halide. scispace.comui.ac.id

Furthermore, more complex derivatives such as Tris(trimethoxysilyl)acylsilanes can be prepared. These syntheses involve generating a highly reactive silanide (B1217022) anion, which is then reacted with an acid chloride to form the target molecule. nih.gov These examples underscore a versatile synthetic toolbox for creating a wide array of functionalized phenylsilane compounds.

Table 3: Synthesis of Selected Analogues

| Compound | Silicon Precursor | Key Reagents | Catalyst/Reducing Agent | Yield | Source(s) |

|---|---|---|---|---|---|

| Tris[2-(dimethylamino)phenyl]silane | Tetramethoxysilane | ortho-Lithiated (dimethylamino)aniline | LiAlH₄ | 81% | acs.org |

Spectroscopic and Structural Characterization of Tris Dimethylamino Phenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For Tris(dimethylamino)phenylsilane, a combination of ¹H, ¹³C, and ²⁹Si NMR studies provides a comprehensive picture of its atomic connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound is characterized by two main sets of signals corresponding to the protons of the phenyl group and the dimethylamino substituents. The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns of these aromatic protons are influenced by the electron-donating nature of the tris(dimethylamino)silyl group.

The eighteen protons of the six methyl groups attached to the nitrogen atoms give rise to a sharp singlet in the upfield region of the spectrum. The chemical equivalence of these protons is due to the free rotation around the Si-N and N-C bonds at room temperature. The integration of this signal relative to the aromatic signals confirms the ratio of dimethylamino protons to phenyl protons.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | Not available | Multiplet | 5H |

| N(CH₃)₂ | Not available | Singlet | 18H |

Table 1: Hypothetical ¹H NMR Data for this compound. Note: Specific experimental data is not publicly available. Values are based on typical ranges for similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides further insight into the carbon framework of this compound. The spectrum will display signals for the carbons of the phenyl ring and the methyl groups of the dimethylamino substituents. The phenyl carbons typically resonate in the region of δ 125-140 ppm. The carbon atom directly attached to the silicon atom (ipso-carbon) is expected to have a distinct chemical shift compared to the ortho, meta, and para carbons due to the influence of the silicon substituent.

| Carbon Type | Chemical Shift (δ, ppm) |

| Phenyl C-ipso | Not available |

| Phenyl C-ortho | Not available |

| Phenyl C-meta | Not available |

| Phenyl C-para | Not available |

| N(CH₃)₂ | Not available |

Table 2: Hypothetical ¹³C NMR Data for this compound. Note: Specific experimental data is not publicly available. Values are based on typical ranges for similar compounds.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Analysis

²⁹Si NMR spectroscopy is a direct probe of the electronic environment around the silicon nucleus. The chemical shift of the silicon atom in this compound is highly sensitive to the nature of the substituents. For aminosilanes, the ²⁹Si chemical shifts are typically found in a specific range that distinguishes them from other classes of organosilicon compounds. The presence of three nitrogen atoms directly bonded to the silicon is expected to cause a characteristic upfield or downfield shift compared to related phenylsilanes. Based on data for other aminosilanes, the ²⁹Si chemical shift for this compound is anticipated to be in the range of δ -10 to -30 ppm. huji.ac.ilresearchgate.netunige.chpascal-man.comresearchgate.net

| Nucleus | Chemical Shift (δ, ppm) |

| ²⁹Si | Not available |

Table 3: Hypothetical ²⁹Si NMR Data for this compound. Note: Specific experimental data is not publicly available. The value is an estimate based on related compounds.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly infrared spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding characteristics.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The key features would include:

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the methyl groups of the dimethylamino substituents are expected to appear in the 2800-3000 cm⁻¹ range.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the phenyl ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region.

Si-N stretching: The stretching vibration of the silicon-nitrogen bond is a key diagnostic peak and is expected to be found in the region of 900-1000 cm⁻¹. The exact position can be influenced by the other substituents on the silicon and nitrogen atoms.

C-N stretching: The stretching vibrations of the carbon-nitrogen bonds of the dimethylamino groups typically appear in the 1000-1250 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations of the phenyl ring protons can provide information about the substitution pattern and are typically observed in the 675-900 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | Not available |

| Aliphatic C-H stretch | Not available |

| Aromatic C=C stretch | Not available |

| Si-N stretch | Not available |

| C-N stretch | Not available |

| Aromatic C-H bend | Not available |

Table 4: Hypothetical IR Absorption Bands for this compound. Note: Specific experimental data is not publicly available. Values are based on typical ranges for similar compounds.

Raman Spectroscopy (Conceptual Inclusion)

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. youtube.com When monochromatic light interacts with this compound, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, corresponding to the energy of the molecule's vibrational modes. youtube.com

For this compound, a Raman spectrum would provide a distinct fingerprint based on its specific functional groups. Key vibrational modes that would be expected include:

Si-N Stretching: The vibrations of the silicon-nitrogen bonds are characteristic of silylamines and would appear in a specific region of the spectrum.

Phenyl Ring Modes: The characteristic "ring breathing" mode of the phenyl group and various C-C stretching and C-H bending vibrations within the ring would be prominent.

N-C and C-H Stretching: Vibrations corresponding to the N-CH₃ bonds of the dimethylamino groups and the C-H bonds of the methyl groups would also be present.

While infrared (IR) spectroscopy also measures vibrational transitions, Raman and IR are governed by different selection rules. youtube.com For a vibration to be Raman active, it must involve a change in the polarizability of the molecule. youtube.com In contrast, IR activity requires a change in the molecule's dipole moment. youtube.com Therefore, some vibrations may be active in Raman but not IR, and vice-versa, making the two techniques complementary for a full vibrational analysis. youtube.com Analysis of related trisilylamine (B1208238) compounds has demonstrated the utility of vibrational spectroscopy in understanding the planarity and bonding of the NSi₃ skeleton. acs.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₂H₂₃N₃Si, corresponding to a monoisotopic mass of approximately 237.16612 Da. uni.lunih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z corresponding to this mass. uni.lu Furthermore, due to the presence of common isotopes of carbon (¹³C) and silicon (²⁹Si, ³⁰Si), characteristic isotopic patterns would accompany the main peak, providing further confirmation of the elemental composition.

Modern mass spectrometry techniques, such as electrospray ionization (ESI), often result in the formation of adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺). uni.lu Predicted mass spectrometry data for this compound highlights the expected m/z values for these common adducts, which are invaluable for identifying the compound in complex mixtures.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 238.17340 |

| [M+Na]⁺ | 260.15534 |

| [M+K]⁺ | 276.12928 |

| [M+NH₄]⁺ | 255.19994 |

| [M]⁺ | 237.16557 |

| [M-H]⁻ | 236.15884 |

X-ray Crystallography for Solid-State Structure Elucidation

While the specific crystal structure for this compound is not publicly available, analysis of the closely related structural isomer, Tris[2-(dimethylamino)phenyl]silane, provides significant insight. acs.org In this isomer, the dimethylamino groups are attached to the phenyl rings rather than directly to the silicon atom. X-ray analysis of this molecule reveals a distorted tetrahedral geometry around the central silicon atom, which is typical for tetracoordinate silicon compounds. acs.org The study determined precise Si-C and C-N bond lengths and the angles between the phenyl groups. acs.org

For this compound, a crystallographic study would be expected to reveal:

A central silicon atom bonded to one phenyl group and three nitrogen atoms from the dimethylamino groups.

A tetrahedral or near-tetrahedral geometry around the silicon atom.

Specific bond lengths for the Si-N, Si-C, and N-C bonds.

The rotational orientation (torsion angles) of the phenyl and dimethylamino groups relative to the silicon center.

This data would offer an unambiguous confirmation of the molecular structure and provide valuable information about steric hindrance and potential intramolecular interactions.

Advanced Spectroscopic Techniques for Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution. For this compound, a suite of NMR experiments (¹H, ¹³C, and ²⁹Si) would provide a complete picture of the atomic connectivity and chemical environments.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the phenyl ring and the protons of the methyl groups. The phenyl protons would appear in the aromatic region (typically δ 7-8 ppm), likely as a complex multiplet. rsc.org The eighteen protons of the three equivalent dimethylamino groups would give rise to a single, sharp peak in the aliphatic region (likely around δ 2.5-3.0 ppm), as seen in related aminophenylsilane compounds. rsc.org The integration of these peaks would correspond to a 5:18 ratio, confirming the relative number of phenyl and methyl protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H data. It would show distinct signals for the different carbon atoms in the phenyl ring and a single signal for the methyl carbons of the dimethylamino groups. chemicalbook.com The carbon directly attached to the silicon (ipso-carbon) would show a characteristic chemical shift.

²⁹Si NMR: As silicon is the central atom, ²⁹Si NMR is a particularly informative technique. pascal-man.com Silicon-29 has a natural abundance of 4.7%, making it a viable nucleus for NMR studies. pascal-man.com The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the ²⁹Si NMR spectrum would exhibit a single resonance at a chemical shift indicative of a silicon atom bonded to one carbon and three nitrogen atoms. The chemical shifts for related phenylsilanes and silylamines suggest this peak would appear in a well-defined region of the spectrum, providing direct evidence for the Si(NMe₂)₃(Ph) core structure. researchgate.netspectrabase.com

Reactivity and Reaction Mechanisms of Tris Dimethylamino Phenylsilane

Hydrolysis and Solvolysis Reactions

The Si-N bonds in Tris(dimethylamino)phenylsilane are susceptible to cleavage by protic reagents such as water (hydrolysis) and alcohols (alcoholysis), a characteristic reaction of aminosilanes. This process, known as solvolysis, involves the nucleophilic attack of the oxygen atom from the solvent molecule on the electrophilic silicon center, leading to the displacement of a dimethylamino group.

The general mechanism for hydrolysis proceeds via the formation of a silanol (B1196071) (Si-OH) group and the liberation of dimethylamine (B145610). The reaction can be represented as:

PhSi(NMe₂)₃ + H₂O → PhSi(OH)(NMe₂)₂ + HNMe₂

Subsequent hydrolysis steps can replace the remaining dimethylamino groups, ultimately leading to the formation of phenylsilanediol and phenylsilanetriol, which are prone to condensation reactions to form polysiloxanes.

The solvolysis with alcohols follows a similar mechanism, yielding alkoxysilanes and dimethylamine. This reaction is fundamental in the synthesis of silicon-based polymers and in cross-linking reactions.

Thermal Decomposition and Catalytic Dissociation Studies

This compound and related aminosilanes are valued as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for creating silicon nitride (SiNₓ) and silicon carbonitride (SiCN) thin films. Their decomposition pathways, both in the gas phase and on surfaces, are crucial for controlling film composition and quality.

In deposition processes like ALD, the dissociation of the precursor molecule is mediated by the chemistry of the substrate surface. For aminosilanes, the reaction is often initiated by surface functional groups, such as hydroxyl (-OH) groups on an oxide surface.

First-principles studies on related aminosilanes show that the initial step is the dissociative adsorption through the cleavage of a Si-N bond, catalyzed by a surface hydroxyl group nih.gov. The silane (B1218182) fragment attaches to a surface oxygen atom, while the amino fragment can be removed as a volatile species (e.g., dimethylamine) nih.gov. This surface-catalyzed reaction often has a very low activation energy nih.gov.

While specific studies on this compound are limited, research on tris(dimethylamino)silane (B81438) (TrDMAS) provides valuable insights. The catalytic dissociation of TrDMAS on hot tungsten (W) and tantalum (Ta) filaments has been studied under collision-free conditions. The formation of products like methyl radicals (•CH₃) and N-methyl methyleneimine (H₂C=NCH₃) was observed, indicating that the dissociation is a catalytic cracking process on the metal surfaces. The reaction kinetics were found to be dependent on the filament temperature, transitioning from a surface-reaction-limited regime to a mass-transport-limited regime at higher temperatures.

Table 1: Activation Energies for Product Formation from TrDMAS Dissociation on Hot Filaments

| Product | Temperature Range (°C) | Activation Energy (kJ mol⁻¹) |

| Methyl Radical (•CH₃) | 900-1300 | Higher Value |

| N-methyl methyleneimine | 1400-2000 | Lower Value |

Note: This data is for Tris(dimethylamino)silane, a closely related compound.

In the absence of a catalytic surface, or at sufficiently high temperatures, this compound can undergo decomposition in the gas phase. Theoretical studies on analogous molecules like bis(dimethylamino)silane (BDMAS) and TrDMAS have elucidated the primary decomposition routes. These studies suggest that decomposition is initiated by the cleavage of Si-N, N-CH₃, or Si-H bonds nih.gov.

For BDMAS, it was found that the energy required to break the N-CH₃ bond (80.6 kcal·mol⁻¹) is lower than that for the Si-N or Si-H bonds (both 87.4 kcal·mol⁻¹) nih.gov. It was also shown that the bonds in BDMAS rupture more easily than in TrDMAS, suggesting BDMAS could be a more efficient precursor gas nih.gov. The decomposition of these aminosilanes tends to form methyleneimine and silanimine species through either concerted or stepwise reaction pathways nih.gov.

Table 2: Comparison of Bond Dissociation Energies in Aminosilanes

| Compound | Bond | Dissociation Energy (kcal·mol⁻¹) |

| Bis(dimethylamino)silane (BDMAS) | N-CH₃ | 80.6 |

| Bis(dimethylamino)silane (BDMAS) | Si-N | 87.4 |

| Bis(dimethylamino)silane (BDMAS) | Si-H | 87.4 |

Note: This data is for Bis(dimethylamino)silane and is used for comparison. nih.gov

The presence of the phenyl group in this compound would likely influence these pathways. The Si-Ph bond is relatively strong, suggesting that initial cleavage of the Si-N or N-CH₃ bonds is more probable under thermal stress.

Reactions with Electrophiles and Nucleophiles

The chemical nature of the Si-N bond in this compound allows it to react with both electrophiles and nucleophiles.

Reaction with Electrophiles: The nitrogen atoms of the dimethylamino groups possess lone pairs of electrons, making them nucleophilic centers. They can react with electrophiles, such as alkyl halides or Lewis acids. This can lead to quaternization of the nitrogen or coordination with the Lewis acid.

Reaction with Nucleophiles: The silicon atom is electron-deficient due to the electronegativity of the nitrogen atoms and the phenyl group, making it an electrophilic center. It is susceptible to attack by nucleophiles. As discussed in the hydrolysis section, water and alcohols act as nucleophiles. Other strong nucleophiles, such as organolithium or Grignard reagents, can potentially displace the dimethylamino groups to form new silicon-carbon bonds.

Dehydrocoupling and Polymerization Reactions

Dehydrocoupling is a powerful method for forming bonds between elements, typically with the elimination of hydrogen gas (H₂). The catalytic dehydrocoupling of amines and silanes is a direct and sustainable method for forming Si-N bonds rsc.org.

While specific studies on the dehydrocoupling polymerization of this compound are not prominent, the general reaction is well-established for other silanes. For instance, phenylsilane (B129415) (PhSiH₃) can undergo dehydrocoupling polymerization with diols, catalyzed by transition metal complexes, to form poly(silylether)s d-nb.info. This suggests that under appropriate catalytic conditions, the Si-H bond (if present in a related precursor) or N-H bonds (from an amine co-reactant) could react with this compound.

Furthermore, aminosilanes can be used in condensation polymerization reactions. For example, substituted phenylmethylbis(dimethylamino)silanes have been polymerized with 1,4-bis(hydroxydimethylsilyl)benzene, where the reaction proceeds by the elimination of dimethylamine to form Si-O-Si linkages. These polymerizations were found to follow second-order kinetics.

Mechanistic Investigations via Computational Chemistry

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of silicon compounds hydrophobe.org. These methods allow for the calculation of reaction energetics, transition state structures, and potential energy surfaces, providing insights that are often difficult to obtain experimentally hydrophobe.orgnih.gov.

For aminosilanes, computational studies have been applied to:

Hydrolysis and Condensation: Modeling the stepwise hydrolysis and subsequent condensation of silanes to understand the formation of siloxane networks hydrophobe.orgresearchgate.net.

Gas-Phase Decomposition: Mapping the reaction pathways for the thermal decomposition of precursors like BDMAS, identifying the most kinetically and thermodynamically favorable routes for the formation of various species nih.gov.

Surface Reactions: Investigating the adsorption and dissociation of aminosilane (B1250345) precursors on various substrates, which is crucial for optimizing ALD and CVD processes nih.gov. Calculations can reveal activation barriers and reaction energies for surface-mediated bond cleavages nih.gov.

A DFT analysis of the reaction between an aminosilane and a silanol revealed that a second aminosilane molecule can act as a catalyst, and that the reaction proceeds through a pre-reaction complex formed via hydrogen bonding nih.gov. Such computational approaches could be directly applied to this compound to investigate its hydrolysis, thermal decomposition, and surface reactivity in detail, providing a molecular-level understanding of its chemical behavior.

Radical Reactivity of Silyl Species

Detailed research findings specifically documenting the radical reactivity of silyl species derived from this compound are not extensively available in the surveyed scientific literature. The generation, stability, and subsequent reaction mechanisms of a putative tris(dimethylamino)phenylsilyl radical, PhSi(NMe₂)₃•, have not been a significant focus of published studies.

However, general principles of aminosilane and silyl radical chemistry can provide a theoretical framework for its potential reactivity. The reactivity of silyl radicals is influenced by the electronic and steric nature of the substituents on the silicon atom. The three dimethylamino groups on this compound would be expected to exert a strong electron-donating effect through p(N)-σ*(Si-X) conjugation, which could influence the stability and reactivity of a corresponding silyl radical.

In broader studies of aminosilanes, it has been noted that hydrogen abstraction from aminosilanes by other silyl radicals tends to be energetically unfavorable. rsc.org For instance, the reaction enthalpy for hydrogen abstraction from aminosilanes by the SiH₃• radical is positive and increases with the number of amino groups attached to the silicon. rsc.orgscispace.com This suggests that this compound, lacking a Si-H bond, is unlikely to function as a radical chain carrier through hydrogen donation in the manner of common silane reducing agents like tris(trimethylsilyl)silane.

The formation of radicals from aminosilanes can also proceed via hydrogen abstraction from the N-alkyl groups. Studies on silyl-substituted amines using tert-butoxyl radicals have shown that hydrogen can be abstracted from the methylene or methine groups adjacent to the nitrogen, forming aminoalkyl radicals. rsc.org It is conceivable that a sufficiently reactive radical could abstract a hydrogen atom from one of the methyl groups of the dimethylamino substituents in this compound.

While extensive data is lacking for the target compound, the table below presents hypothetical pathways for radical formation based on the general reactivity of related amines and silanes.

Table 1: Plausible, but Undocumented, Radical Generation Pathways

| Pathway | Description | Potential Reactants | Resulting Species |

| Homolytic Cleavage | Direct cleavage of a Si-N or Si-C bond, likely requiring significant energy input (e.g., photolysis, thermolysis). | This compound | Phenyl radical + Tris(dimethylamino)silyl radical or Dimethylaminyl radical + Phenyl(bis(dimethylamino))silyl radical |

| Hydrogen Abstraction | Abstraction of a hydrogen atom from a methyl group on one of the dimethylamino substituents by a highly reactive radical (R•). | This compound + R• | Carbon-centered radical on a dimethylamino ligand + R-H |

| Single Electron Transfer (SET) | Oxidation of the compound to form a radical cation. | This compound + Oxidant | [PhSi(NMe₂)₃]•⁺ |

Without dedicated experimental studies, including techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, the specific nature and reactivity of any silyl or other radical species derived from this compound remain speculative.

Coordination Chemistry and Catalytic Applications of Tris Dimethylamino Phenylsilane

Ligand Properties and Metal Complexation Studies

Research into the specific ligand properties of Tris(dimethylamino)phenylsilane is limited in publicly available literature. However, studies on closely related structural analogs, such as Tris[2-(dimethylamino)phenyl]silane, provide valuable insights into the potential coordination behavior.

In the analog Tris[2-(dimethylamino)phenyl]silane, the three 2-(dimethylamino)phenyl groups create a unique coordination pocket around the central silicon atom. acs.org X-ray crystallography of this compound has shown that these bulky, coordinating arms can encapsulate atoms or functional groups bonded to the silicon. acs.org For instance, in the corresponding hydrosilane (where a hydrogen atom is attached to the silicon), the three surrounding aminophenyl groups effectively shield the Si-H bond. acs.org Similarly, when a hydroxyl group is introduced to form a silanol (B1196071), intramolecular hydrogen bonding occurs between the hydroxyl group and one of the pendant amino groups, resulting in a monomeric structure that resists the typical oligomerization seen in other silanols. acs.org

This behavior highlights the key ligand characteristic of this family of compounds: the ability of the pendant dimethylamino groups to engage in intramolecular coordination or interaction with substituents on the silicon atom. This creates a sterically hindered and electronically distinct environment. While direct metal complexation studies involving this compound as a ligand are not extensively reported, the structure suggests it could act as a multidentate ligand, potentially enabling the synthesis of unique metal complexes with hypercoordinate silicon centers. acs.org

Application in Hydrosilylation Reactions

A review of current scientific literature indicates that this compound is not prominently featured as a catalyst or a ligand for metal catalysts in hydrosilylation reactions. This field is largely dominated by platinum-based catalysts, such as Speier's and Karstedt's catalysts, and more recently by catalysts based on other transition metals like cobalt, iron, and nickel. nih.govmdpi.com The focus in catalyst development for hydrosilylation is often on tuning the electronic and steric properties of phosphine (B1218219), N-heterocyclic carbene, or pincer-type ligands to enhance activity and selectivity. nih.govnih.gov There is no significant data to suggest a role for this compound in this specific catalytic application.

Role in Direct Amidation Catalysis

Similar to its application in hydrosilylation, there is a lack of significant published research detailing the use of this compound for direct amidation catalysis. The scientific focus in silicon-based amidation catalysis has been on different classes of compounds, most notably triarylsilanols. nih.govacs.org These silanols have been identified as the first examples of silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.gov The mechanism is proposed to proceed via the activation of the carboxylic acid by the silanol. There is no evidence in the available literature to suggest that this compound, an aminosilane (B1250345), is employed in this capacity.

Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

This compound, often abbreviated as TDMAS in this context (though TDMAS can also refer to Tris(dimethylamino)silane), is a key precursor molecule for the deposition of thin silicon-based films using Chemical Vapor Deposition (CVD) and, particularly, Atomic Layer Deposition (ALD). acs.orgnih.govmdpi.com ALD is a technique prized for its ability to deposit highly uniform and conformal films with thickness control at the angstrom level, which is critical in modern semiconductor manufacturing. mdpi.com

The utility of this compound as a precursor stems from its volatility and its reactivity, which can be harnessed to deposit films under specific process conditions. mdpi.com It is one of several aminosilane precursors used in the industry, chosen for its ability to participate in the self-limiting surface reactions that define the ALD process. nih.gov

Formation of Silicon Oxynitride, Carbonitride, Nitride, and Oxide Films

This compound is a versatile precursor capable of forming a variety of silicon-based dielectric films by reacting it with different co-reactants.

Silicon Oxide (SiOₓ): Silicon oxide films can be deposited using this compound and an oxygen source like an oxygen plasma or ozone. acs.orgnih.gov The deposition of high-quality SiOₓ films from aminosilane precursors can be challenging due to the difficulty in completely removing carbon and nitrogen impurities. acs.orgnih.gov Research shows that the process parameters, such as oxidation time and plasma composition, heavily influence the purity of the resulting film. acs.org For instance, using an O₂ + Ar plasma mixture can be more effective for forming pure SiOₓ at shorter oxidation times compared to a pure O₂ plasma. acs.org

Silicon Nitride (SiNₓ): The compound is a precursor for silicon nitride films, which are essential as passivation layers, insulation, and etch masks in microelectronics. mdpi.comnih.gov

Silicon Carbonitride (SiCN) and Oxynitride (SiON): The presence of carbon and nitrogen in the precursor molecule makes it suitable for depositing silicon carbonitride (SiCN) and silicon oxynitride (SiON) films. nih.govresearchgate.net Amorphous silicon carbonitride films have been produced via remote hydrogen plasma CVD from this precursor. researchgate.net Silicon oxynitride films are valued for their tunable refractive index and excellent barrier properties, combining the characteristics of silicon oxide and silicon nitride.

Low-Temperature Deposition Methodologies

A significant advantage of using precursors like this compound is their suitability for low-temperature deposition processes, particularly Plasma-Enhanced ALD (PEALD). acs.orgnih.gov Traditional thermal ALD for silicon oxide often requires high temperatures (>450 °C). acs.org However, high-performance electronic devices, especially those built on flexible polymer substrates, cannot withstand such high temperatures.

PEALD utilizes plasma to provide the energy for the surface reactions, allowing the substrate temperature to be kept much lower. Studies have demonstrated the successful deposition of silicon oxide films from this compound at temperatures as low as 150 °C using PEALD. acs.orgnih.gov The process involves sequential pulses of the precursor and an oxygen-containing plasma, separated by purge steps. The parameters of the plasma step (e.g., power, duration, gas composition) are critical in controlling the film's chemical composition and removing residual organic groups from the precursor. acs.org

Table 1: PEALD Process Parameters for SiOₓ Film Deposition from this compound

| Parameter | Value/Range | Purpose | Reference |

|---|---|---|---|

| Precursor | Tris(dimethylamino)silane (B81438) | Silicon Source | acs.org |

| Substrate Temperature | 150 °C | Low-temperature processing | acs.orgnih.gov |

| Oxidant | O₂ or O₂ + Ar Plasma | Oxygen source and ligand removal | acs.org |

| Plasma Power | 250 W | To energize the oxidant gas | acs.org |

| Oxidation Time | 6 - 18 seconds | Controls reaction completeness and impurity levels | acs.org |

Integration in Functional Materials Development

The thin films deposited using this compound as a precursor are integral components in a wide array of functional materials and devices. The ability to engineer the film's properties (e.g., composition, density, refractive index) by tuning the deposition process allows for its application in various high-technology fields.

Microelectronics: Silicon oxide, nitride, and oxynitride films are fundamental dielectrics in CMOS integrated circuits. nih.gov They serve as gate dielectrics, insulating layers between metal lines, and passivation layers that protect the device from the environment. nih.gov The excellent conformality of ALD-grown films makes them ideal for coating complex, three-dimensional transistor architectures. mdpi.com

Optical Devices: Silicon oxynitride (SiON) is particularly useful in optics. By precisely controlling the nitrogen-to-oxygen ratio, the refractive index of the film can be tuned between that of silicon dioxide (~1.46) and silicon nitride (~2.0). This tunability is exploited in the fabrication of optical waveguides, anti-reflection coatings, and other photonic components.

Protective Coatings: The high density, chemical stability, and hardness of films like silicon nitride and oxynitride make them excellent protective layers. nih.gov They are used as scratch-resistant coatings and as diffusion barriers to prevent the ingress of moisture and other corrosive agents, thereby enhancing the lifetime and reliability of electronic devices.

MEMS/NEMS: Silicon nitride and carbonitride films are used as structural materials in Micro-Electro-Mechanical Systems (MEMS) and Nano-Electro-Mechanical Systems (NEMS) due to their favorable mechanical properties, such as high strength and Young's modulus. nih.govnih.gov

Catalytic Mechanisms and Active Species Identification

While this compound is not conventionally utilized as a catalyst in synthetic organic chemistry, its decomposition on heated metal surfaces provides insight into potential catalytic pathways and the generation of highly reactive species. This process, which can be considered a form of heterogeneous catalysis, involves the catalytic dissociation of the molecule to yield fragments that could participate in subsequent chemical transformations.

Detailed research into the behavior of this compound (TrDMAS) on hot tungsten (W) and tantalum (Ta) filaments under collision-free conditions has elucidated the primary dissociation pathways and identified the resulting active species. nih.gov These studies are crucial for understanding the compound's stability and reactivity at elevated temperatures, particularly in environments where it may come into contact with catalytic metal surfaces.

The primary products identified from the hot-wire decomposition of TrDMAS are the methyl radical (•CH₃) and N-methyl methyleneimine (CH₃N=CH₂). nih.gov The formation of these species is observed to follow Arrhenius behavior, with distinct activation energies at different temperature ranges, indicating a surface-mediated catalytic process.

Key Research Findings on the Catalytic Dissociation of this compound:

| Product | Temperature Range (°C) | Activation Energy (kJ mol⁻¹) | Surface |

| Methyl Radical (•CH₃) | 900–1300 | Lower | W, Ta |

| N-methyl methyleneimine | 1400–2000 | Lower | W, Ta |

This table summarizes experimental findings on the catalytic dissociation of this compound on hot metal surfaces. The production of the methyl radical is favored at lower temperatures, while the formation of N-methyl methyleneimine is favored at higher temperatures, both with lower activation energies than gas-phase dissociation, indicating a catalytic effect of the metal surface. nih.gov

Theoretical calculations of the bond dissociation energies in the gas phase for various pathways have been compared with the experimentally determined activation energies on the metal surfaces. The significantly lower experimental activation energies for the formation of the methyl radical and N-methyl methyleneimine confirm that the dissociation of this compound on the tungsten and tantalum surfaces is a catalytic cracking process. nih.gov

The proposed mechanism involves the adsorption of the this compound molecule onto the hot metal surface, followed by the catalytic cleavage of either a nitrogen-methyl (N-CH₃) bond to release a methyl radical or a more complex rearrangement and fragmentation to produce N-methyl methyleneimine. The transition from a surface reaction rate-limiting regime to a mass transport regime at temperatures above 1800-2000 °C suggests that at very high temperatures, the rate of the catalytic reaction is limited by the diffusion of the reactant to the surface. nih.gov

While this research focuses on the decomposition of this compound, the identification of the catalytically generated methyl radical and N-methyl methyleneimine as active species is significant. These species are known to be highly reactive intermediates in various chemical processes. Therefore, the catalytic dissociation of this compound on a suitable surface could potentially be employed as a method for generating these species in situ for other catalytic applications.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Through DFT calculations, fundamental properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential can be determined. These calculations would be invaluable for understanding the reactivity of Tris(dimethylamino)phenylsilane, predicting sites susceptible to electrophilic or nucleophilic attack, and explaining its spectroscopic characteristics.

While general DFT studies have been performed on phenyl-substituted silane (B1218182) derivatives, which can provide a foundational understanding, specific data for this compound is not present in the current body of literature. researchgate.net A hypothetical DFT analysis would likely focus on the interplay between the electron-donating dimethylamino groups and the aromatic phenyl ring, mediated by the silicon center.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons. | |

| LUMO Energy | Indicates the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to the electronic excitability and kinetic stability. | |

| Dipole Moment | Provides insight into the molecule's polarity and intermolecular interactions. | |

| Mulliken Atomic Charges | Reveals the partial charges on each atom, indicating reactive sites. |

Note: The data in this table is illustrative and not based on actual published research for this compound.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations could provide a time-resolved picture of the atomic motions and reactivity of this compound. By calculating the forces on the atoms directly from electronic structure theory at each time step, AIMD offers a highly accurate, albeit computationally intensive, method to explore the dynamic behavior of the molecule. Such simulations could be used to study conformational changes, solvent effects, and the initial stages of chemical reactions. The application of AIMD to complex systems, such as the interaction of molecules with surfaces, has been demonstrated for other compounds and would be a powerful tool for studying this compound in various environments.

Conformational Analysis and Stereochemistry

Studies on related high-phenyl polysiloxanes have shown that interactions between phenyl groups can significantly influence conformational preferences, a factor that would also be at play in aggregates of this compound. mdpi.com

Prediction of Reaction Pathways and Energetics

Computational methods are instrumental in elucidating reaction mechanisms. For this compound, theoretical studies could map out the potential energy surfaces for key reactions, such as hydrolysis, thermal decomposition, or its use as a precursor in materials science. By locating transition states and calculating activation barriers, the kinetics and thermodynamics of different reaction pathways can be predicted. This information is vital for optimizing reaction conditions and designing new synthetic routes. While plausible reaction mechanisms can be proposed based on general chemical principles, detailed energetic data from computational studies on this compound are currently unavailable.

Modeling of Intermolecular Interactions and Aggregation Behavior

The nature of intermolecular forces governs the macroscopic properties of a substance, including its boiling point, solubility, and crystal packing. For this compound, a combination of van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N hydrogen bonds would dictate its aggregation behavior. Computational modeling could quantify the strength and geometry of these interactions. For instance, studies on aryl-group substituted silanols have highlighted the importance of both hydrogen bonding and π-π stacking in their solid-state structures, providing a framework for what might be expected in related phenyl-substituted silanes. nih.gov Understanding how molecules of this compound interact with each other and with solvent molecules is key to predicting its behavior in solution and in the solid state.

Advanced Materials Science and Engineering Applications

Thin Film Fabrication for Microelectronics and Optoelectronics

Tris(dimethylamino)silane (B81438) and its derivatives are key precursors in the deposition of thin films, particularly silicon nitride (SiNₓ), which is a critical material in the microelectronics industry. These films serve as dielectric layers, passivation coatings, and diffusion barriers in the manufacturing of integrated circuits and other semiconductor devices. The deposition processes primarily involve chemical vapor deposition (CVD) and atomic layer deposition (ALD), which allow for precise control over film thickness and composition at low temperatures.

In low-pressure chemical vapor deposition (LPCVD), tris(dimethylamino)silane can be reacted with ammonia (B1221849) (NH₃) to synthesize silicon nitride films. Research has shown that these films are generally stoichiometric and amorphous. researchgate.net For optimal processing conditions, the refractive index of these films is close to that reported for Si₃N₄. researchgate.net However, the incorporation of carbon, originating from the dimethylamino ligands, can be a challenge, with typical concentrations around 5 atomic percent. researchgate.net

Plasma-enhanced atomic layer deposition (PEALD) offers an alternative route that provides even greater control over the deposition process at lower temperatures. In PEALD, tris(dimethylamino)silane is introduced into the reaction chamber and pulsed with a nitrogen-containing plasma (e.g., N₂, N₂/H₂). This cyclic process allows for the layer-by-layer growth of highly conformal and uniform SiNₓ films. mdpi.com The use of PEALD with aminosilane (B1250345) precursors like tris(dimethylamino)silane is advantageous for applications requiring low thermal budgets, which is crucial for advanced semiconductor device fabrication. mdpi.comsigmaaldrich.com

Below is a table summarizing the key findings from research on thin film deposition using tris(dimethylamino)silane as a precursor.

| Parameter | Deposition Method | Key Findings |

| Precursor | Tris(dimethylamino)silane | Employed in low-pressure CVD of silicon nitride. gelest.com |

| Co-reactant | Ammonia (NH₃) | Reacts with the precursor to form silicon nitride. researchgate.netgelest.com |

| Deposition Temperature | < 500 °C | Suitable for low-temperature deposition processes. mdpi.com |

| Film Composition | Stoichiometric SiNₓ | Contains ~5 at. % carbon impurities. researchgate.net |

| Film Properties | Amorphous, highly tensile | Refractive index close to that of standard Si₃N₄. researchgate.net |

| Deposition Control | Atomic Layer Deposition (ALD) | Allows for precise thickness control and high conformality. mdpi.comsigmaaldrich.com |

Development of Silicon-Containing Polymeric Materials

Tris(dimethylamino)phenylsilane serves as a valuable monomer and precursor in the synthesis of advanced silicon-containing polymeric materials. Its reactive dimethylamino groups can readily undergo reactions to form larger polymer chains and networks with tailored properties.

One significant application is in the formation of silicon nitride prepolymers. When tris(dimethylamino)silane reacts with ammonia, it can form oligomeric or polymeric species that serve as precursors to silicon nitride ceramics. gelest.com These prepolymers are often processable liquids or solids that can be shaped into a desired form before being pyrolyzed at high temperatures to yield a dense, amorphous silicon nitride material. This route is a key technology in the fabrication of ceramic fibers, coatings, and matrix composites.

Furthermore, the principles of its reactivity suggest its potential use in creating novel polysilanes and other silicon-containing polymers. While direct polymerization of this compound is not as common as the Wurtz-type coupling of dichlorosilanes, its functional groups offer alternative polymerization pathways. scirp.org For instance, the amino groups can be replaced through transamination or other substitution reactions to create new monomers for subsequent polymerization. The presence of the phenyl group is also significant, as it can enhance the thermal stability and modify the optical and electronic properties of the resulting polymer.

The development of curable coating compositions often involves silane (B1218182) functional polymers. mpg.degoogle.com The chemistry of this compound makes it a candidate for incorporation into such systems, where it could act as a crosslinking agent or as a building block for the main polymer chain, contributing to the final properties of the cured material.

Applications in Energy Conversion and Storage Systems

The unique electronic and chemical properties of this compound and related compounds have opened up avenues for their application in energy conversion and storage technologies, including lithium-ion batteries and perovskite solar cells.

In the context of lithium-ion batteries, electrolyte additives are crucial for improving performance and safety. While direct studies on this compound are limited, research on analogous compounds provides insights into its potential roles. For example, phenyl tris-2-methoxydiethoxysilane has been investigated as an additive in propylene (B89431) carbonate-based electrolytes. researchgate.net This additive helps to form a stable solid electrolyte interphase (SEI) on the graphite (B72142) anode, suppressing the co-intercalation of solvent molecules and improving the cycling stability of the battery. researchgate.net The structure of this compound, with its phenyl group and silicon center, suggests it could play a similar role in SEI formation. Additionally, the nitrogen-containing dimethylamino groups could potentially interact with the lithium ions or the electrolyte solvent to modify the ionic conductivity and electrochemical stability of the electrolyte.

In the field of perovskite solar cells, surface passivation is a key strategy to reduce defects at the perovskite-charge transport layer interface, thereby enhancing efficiency and long-term stability. nih.govresearchgate.net Aminosilane compounds, such as (3-aminopropyl)trimethoxysilane, have been successfully used as passivating agents. researchgate.net These molecules can bond to the perovskite surface, neutralizing charge traps and reducing non-radiative recombination. The amino groups in this compound could similarly interact with the perovskite surface, while the phenyl group could provide a hydrophobic barrier, protecting the sensitive perovskite layer from moisture.

The table below summarizes potential applications and the underlying mechanisms for this compound in energy systems.

| Application Area | Potential Role of this compound | Underlying Mechanism |

| Lithium-Ion Batteries | Electrolyte Additive | Formation of a stable Solid Electrolyte Interphase (SEI) on the anode; modification of electrolyte properties. |

| Perovskite Solar Cells | Surface Passivation Agent | Neutralization of surface defects; formation of a hydrophobic barrier to improve stability. |

Surface Modification and Functionalization

This compound is an effective agent for the modification and functionalization of various surfaces, including silicon wafers, metal oxides, and nanoparticles. The reactivity of the dimethylamino groups allows for the covalent attachment of the molecule to surfaces rich in hydroxyl (-OH) groups.

The process of surface modification typically involves the reaction of the dimethylamino groups with surface hydroxyls, leading to the formation of Si-O-surface bonds and the release of dimethylamine (B145610) as a byproduct. This results in a self-assembled monolayer (SAM) or a thin film of phenylsilane (B129415) moieties on the substrate. The attached phenyl groups then dictate the new surface properties. For example, the nonpolar nature of the phenyl ring can transform a hydrophilic surface into a hydrophobic one.

This surface functionalization is critical in a variety of applications. In microelectronics, modifying the surface of a silicon wafer can improve the adhesion of subsequent layers or create a patterned surface for directed self-assembly. In biotechnology, the functionalization of nanoparticles or sensor surfaces can be used to control protein adsorption or to immobilize biomolecules.

The table below outlines the types of surfaces that can be modified with this compound and the resulting changes in surface properties.

| Substrate | Functionalization Chemistry | Resulting Surface Properties |

| Silicon Wafers (with native oxide) | Reaction of dimethylamino groups with surface Si-OH groups. | Increased hydrophobicity, modified surface energy, altered electronic properties. |

| **Metal Oxide Nanoparticles (e.g., TiO₂, SiO₂) ** | Reaction with surface metal-OH groups. | Improved dispersion in nonpolar solvents, tailored catalytic activity, platform for further functionalization. |

| Glass Surfaces | Reaction with silanol (B1196071) groups on the glass surface. | Creation of a hydrophobic coating, improved adhesion for subsequent polymer layers. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of organoaminosilanes, including Tris(dimethylamino)phenylsilane, often involves processes with considerable environmental drawbacks. A common laboratory and industrial-scale method involves the reaction of a chlorosilane precursor (e.g., trichlorophenylsilane) with an amine (dimethylamine). This reaction typically requires harsh conditions, such as cryogenic temperatures and the use of organolithium reagents like n-butyllithium to facilitate the formation of lithium salts of the amine. google.comacs.org For instance, one documented method proceeds at -78 °C, a temperature that is energy-intensive to maintain on an industrial scale. google.com

Future research is critically focused on developing greener and more sustainable synthetic routes. The principles of green chemistry, such as waste prevention, improving atom economy, and using safer solvents and reaction conditions, provide a clear framework for these investigations. chemistryjournals.net A primary goal is to move away from extreme temperatures. Research into alternative reagents that can function as chlorine scavengers or reaction promoters at ambient or moderately elevated temperatures is a key area of exploration. google.com For example, one patented method improves temperature stability by using dimethylamino chloride, a liquid, instead of gaseous dimethylamine (B145610), and carries out the substitution reaction at a more manageable 80-90 °C. google.com Another approach involves using metallic magnesium as a reagent to reduce dimethylamine consumption and control reaction temperature. google.com

Table 1: Comparison of Synthetic Routes for Aminosilanes

| Parameter | Traditional Method (e.g., CN103172653A) | Emerging Sustainable Method (e.g., CN113797568A) |

|---|---|---|

| Key Reagents | Trichlorosilane (B8805176), Dimethylamine, n-Butyllithium | Trichlorosilane, Dimethylamino chloride, Chlorine receiving agent |

| Reaction Temp. | -78 °C google.com | 80-90 °C google.com |

| Sustainability | High energy consumption, use of pyrophoric reagents. google.com | Reduced energy demand, more stable reaction temperature. google.com |

| Key Challenge | Harsh reaction conditions, scalability concerns. google.com | Catalyst discovery, process optimization. |

Investigation of Undiscovered Reactivity Patterns

The known reactivity of this compound is largely centered on the lability of the silicon-nitrogen bonds, which readily react with protic reagents like water and alcohols, liberating dimethylamine. gelest.com However, the full scope of its chemical behavior remains largely unexplored. Future research will likely focus on uncovering novel reactivity patterns by treating the compound not just as a precursor, but as a reactive intermediate or a reagent in its own right.

One promising avenue is the exploration of its behavior under conditions that generate highly reactive silicon species. For example, hydride abstraction from the related compound, tris(dimethylamino)silane (B81438), generates a dicationic dimeric silylium (B1239981) ion, [(Me₂N)₃Si⁺]₂, which is a powerful electrophile. rsc.org This species has been shown to initiate catalytic hydro-defluorination and engage in electrophilic silylation of electron-rich aromatic compounds. rsc.org Investigating analogous reactions with this compound could unlock new synthetic methodologies, where the phenyl group could tune the reactivity of the resulting cationic silicon center.

Furthermore, the interaction of the dimethylamino groups and the phenyl ring with the silicon center could lead to unique reactivity. The amino groups are strong π-donors, which can influence the electronic properties of the silicon atom. Research could explore its potential in reactions where this electron-donating character is pivotal, such as in stabilizing adjacent reactive centers or participating in cooperative catalysis. The potential for the Si-N bonds to undergo insertion reactions with unsaturated molecules like alkynes, alkenes, or carbon dioxide also presents a fertile ground for discovering new chemical transformations.

Expansion into New Catalytic Cycles

The use of organosilanes in transition metal catalysis is a well-established field, and this compound is a candidate for expansion into new catalytic cycles. Phenylsilanes are known to participate in palladium-catalyzed cross-coupling reactions. ui.ac.idscispace.com A study demonstrated the synthesis of tris(4-methoxyphenyl)phenylsilane through the palladium-catalyzed coupling of phenylsilane (B129415) and 4-iodoanisole, highlighting the utility of the Si-phenyl framework in such transformations. ui.ac.idscispace.com

Future research could position this compound as a versatile reagent in similar catalytic systems. It could serve as a source of a phenyl group in Suzuki-type couplings, potentially with modified reactivity or selectivity compared to traditional boronic acids. The dimethylamino ligands could influence the catalyst's activity and stability. Alternatively, it could act as a hydrosilylation or aminating agent under catalytic conditions.

The development of catalyst systems specifically designed to leverage the properties of this compound is a key direction. This includes exploring catalysts beyond palladium, such as nickel, copper, or iron, which are more abundant and offer different reactivity profiles. nih.gov For instance, palladium catalysts paired with bulky, electron-rich phosphine (B1218219) ligands have shown exceptional activity in coupling aryl chlorides, and investigating the compatibility of this compound in these advanced systems could yield novel synthetic methods. nih.gov The ultimate goal is to integrate this aminosilane (B1250345) into catalytic cycles for constructing complex organic molecules, offering new pathways for pharmaceuticals, agrochemicals, and functional materials. rsc.org

Table 2: Potential Catalytic Applications

| Catalytic Cycle | Potential Role of this compound | Catalyst System |

|---|---|---|

| Cross-Coupling | Phenyl group donor | Palladium, Nickel ui.ac.idnih.gov |

| Hydrosilylation | Hydrosilylating agent (if Si-H bond is present or formed in-situ) | Rhodium, Platinum |

| Hydroamination | Amine source (via Si-N bond cleavage) | Iron, Copper |

| Borylation | Precursor to silylboranes | Palladium nih.gov |

Advanced Characterization Techniques for In-Situ Monitoring

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing applications and discovering new ones. Advanced characterization techniques, particularly those that allow for in-situ monitoring, are indispensable tools for this purpose. These methods allow researchers to observe reactive intermediates and track reaction progress in real-time, providing insights that are often missed with traditional offline analysis. spectroscopyonline.comyoutube.com

For reactions in solution, techniques like in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful. spectroscopyonline.com They can be used to follow the consumption of reactants and the formation of products and intermediates during a catalytic cycle or a derivatization reaction. This is especially valuable for studying transient species, such as the silylium ions mentioned earlier. rsc.orgspectroscopyonline.com

In the context of materials science, where aminosilanes are used as precursors in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), in-situ techniques are critical for understanding film growth. mdpi.comvaporpulse.com Quartz crystal microbalance (QCM), spectroscopic ellipsometry, and mass spectrometry can monitor the deposition process layer-by-layer. In-situ FTIR or X-ray photoelectron spectroscopy (XPS) can provide information about the surface chemistry, revealing how the precursor adsorbs and reacts on the substrate. mdpi.com Applying these time-resolved in-situ (TRIS) monitoring methods to processes involving this compound will be vital for rationally designing and scaling up its applications in both synthesis and materials science. frontiersin.orgnih.gov

Development of Next-Generation Materials

One of the most significant emerging applications for aminosilanes is in the fabrication of advanced materials for the electronics industry. mdpi.com The related compound, Tris(dimethylamino)silane, is used as a precursor for depositing thin films of silicon nitride (SiNₓ) and silicon carbonitride (SiCN) via ALD and CVD. ui.ac.idmdpi.com These materials are essential as dielectric layers, passivation coatings, and diffusion barriers in the manufacturing of microelectronic devices. mdpi.com

This compound is a promising candidate for developing next-generation materials with tailored properties. The incorporation of the phenyl group into the precursor molecule could offer several advantages:

Modified Film Properties: The phenyl group could be incorporated into the resulting film, creating silicon oxycarbonitride (SiOCN) or similar materials with different dielectric constants, refractive indices, or mechanical properties compared to standard SiNₓ.

Enhanced Thermal Stability: The aromatic ring might alter the thermal stability of the precursor or the resulting film.

Surface Functionalization: The phenyl group could be used to tune the surface properties of the deposited material, for example, to improve adhesion to subsequent layers in a device stack. nih.gov

Research will focus on systematically studying the deposition of films using this compound, likely in combination with co-reactants like ammonia (B1221849), oxygen, or various plasmas. mdpi.comvaporpulse.com Beyond microelectronics, such tailored silicon-based materials could find applications in protective coatings, advanced sensors, and energy storage devices like Li-ion batteries. gelest.com

Theoretical Predictions Guiding Experimental Design

As the complexity of chemical systems and materials increases, computational chemistry has become an essential partner to experimental work. hydrophobe.org Theoretical predictions, primarily using Density Functional Theory (DFT), can guide the exploration of this compound's chemistry, saving significant time and resources. acs.orgchemrxiv.org

Computational modeling can be applied in several key areas:

Predicting Reactivity: DFT calculations can model reaction pathways and transition states, predicting the feasibility of new reactions and helping to elucidate complex mechanisms. nih.govamanote.com This can be used to screen potential catalytic cycles or to understand the formation of reactive intermediates. mdpi.com